molecular formula C9H10O4 B14622121 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl- CAS No. 57257-50-8

2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-

Cat. No.: B14622121
CAS No.: 57257-50-8
M. Wt: 182.17 g/mol
InChI Key: UAUMUXZPGPKFDP-UHFFFAOYSA-N
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Description

2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl- is a heterocyclic compound that features a fused ring system consisting of a furan and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of tetronic acid with arylmethylenemalononitriles in a basic medium . This one-step synthesis is efficient and yields the desired product in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of metal triflates as catalysts in multicomponent reactions has been explored. These catalysts are water-tolerant and reusable, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include iron (III) triflate, which acts as a catalyst in multicomponent reactions . Basic conditions are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with arylmethylenemalononitriles in a basic medium yields 2-amino-5,7-dihydro-5-oxo-4-aryl-4H-furo[3,4-b]pyran-3-carbonitrile derivatives .

Scientific Research Applications

2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various molecules, influencing their activity and function. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl- is unique due to its specific substitution pattern and the presence of both furan and pyran rings. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

57257-50-8

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2,2-dimethyl-3,7-dihydrofuro[3,4-b]pyran-4,5-dione

InChI

InChI=1S/C9H10O4/c1-9(2)3-5(10)7-6(13-9)4-12-8(7)11/h3-4H2,1-2H3

InChI Key

UAUMUXZPGPKFDP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)COC2=O)C

Origin of Product

United States

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